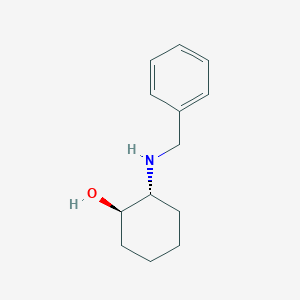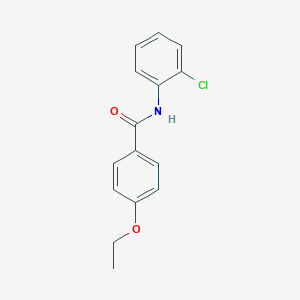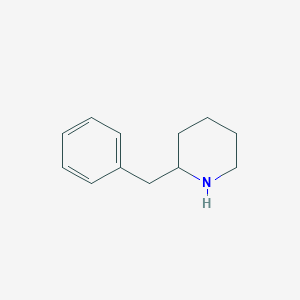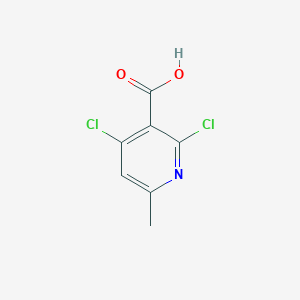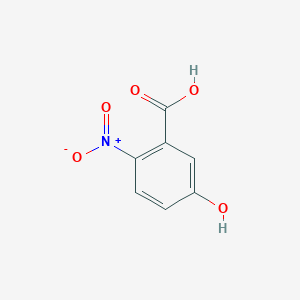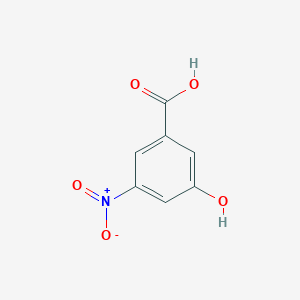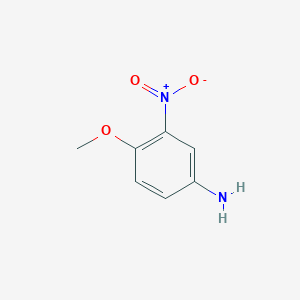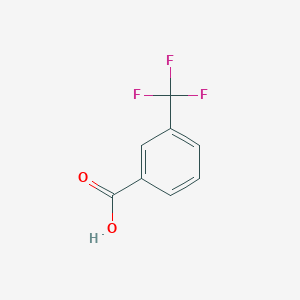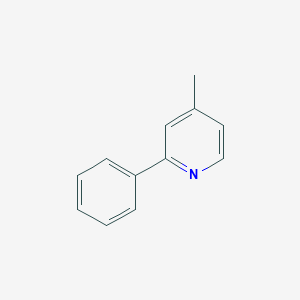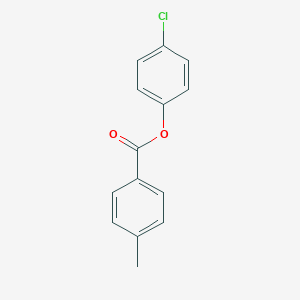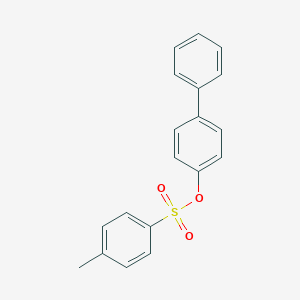
4-Chloro-3-(2-chloroethyl)-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2-chloroethyl)-2-methylquinoline is a chemical compound with the molecular formula C12H11Cl2N. It is a quinoline derivative and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimalarial and antitubercular activity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, it has been shown to have antimalarial and antitubercular activity, which makes it a potential candidate for the development of new drugs to treat these diseases. However, one of the limitations of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for the study of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline. One potential direction is the development of new drugs based on its structure for the treatment of cancer, malaria, and tuberculosis. Another potential direction is the investigation of its mechanism of action and the development of new compounds with improved potency and selectivity. Additionally, the study of its potential toxicity and the development of new methods to reduce its toxicity is also an important direction for future research.
Synthesis Methods
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline involves the reaction of 2-methylquinoline with 2-chloroethyl chloride and aluminum chloride in the presence of carbon tetrachloride. The reaction yields the desired product as a yellow crystalline solid with a melting point of 92-94°C.
Scientific Research Applications
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. It has also been investigated for its potential use in the treatment of malaria and tuberculosis.
properties
CAS RN |
57521-15-0 |
|---|---|
Product Name |
4-Chloro-3-(2-chloroethyl)-2-methylquinoline |
Molecular Formula |
C12H11Cl2N |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-8-9(6-7-13)12(14)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3 |
InChI Key |
PQDVRCSZKVSKGV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
